11-HEPE

Descripción general

Descripción

11-HEPE is a complex organic compound that belongs to the family of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids, primarily involved in inflammatory and immune responses. This compound is a hydroxy derivative of eicosapentaenoic acid (EPA), which is an omega-3 fatty acid commonly found in fish oils.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11-HEPE typically involves the hydroxylation of eicosapentaenoic acid. One common method is the use of enzymatic hydroxylation, where specific enzymes like cytochrome P450 monooxygenases catalyze the addition of a hydroxyl group to the 11th carbon of eicosapentaenoic acid. This reaction often requires cofactors such as NADPH and oxygen.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for hydroxylation. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

11-HEPE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to eicosapentaenoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

Oxidation: Formation of 11-keto-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid.

Reduction: Reversion to eicosapentaenoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Synthesis : 11-HEPE is utilized as a precursor in the synthesis of other complex eicosanoids. Its unique hydroxylation pattern allows for the production of various biologically active compounds that can be studied for their therapeutic potential.

Biology

- Cell Signaling : Research has indicated that this compound plays a crucial role in cell signaling pathways related to inflammation. It has been shown to bind to specific receptors that mediate anti-inflammatory responses, thereby influencing cellular functions and gene expression associated with inflammatory processes .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in treating inflammatory diseases. Studies have demonstrated that EPA-derived eicosanoids, including this compound, correlate with improved clinical outcomes in conditions like psoriatic arthritis and other inflammatory disorders . Specifically, it has been linked to the modulation of disease activity scores and the suppression of pro-inflammatory cytokines .

Industry

- Pharmaceuticals and Nutraceuticals : Due to its anti-inflammatory properties, this compound is being explored for use in specialized pharmaceuticals and nutraceuticals aimed at reducing inflammation and promoting health.

Case Study 1: Inflammatory Disease Management

A study on patients with psoriatic arthritis found that levels of EPA-derived eicosanoids, including this compound, were positively correlated with lower disease activity scores (DAS28) and clinical disease activity index (CDAI) scores. This suggests that supplementation with omega-3 fatty acids may enhance the resolution of inflammation in chronic inflammatory conditions .

Case Study 2: Metabolic Pathways

Research involving high-fat diet (HFD) models demonstrated that supplementation with omega-3 fatty acids led to increased levels of hydroxyeicosapentaenoic acids (including this compound) and epoxyeicosatetraenoic acids (EEQs). This supplementation was associated with reduced inflammatory responses in adipose tissue and liver, indicating potential protective effects against non-alcoholic fatty liver disease (NAFLD) .

Mecanismo De Acción

The mechanism of action of 11-HEPE involves its interaction with specific receptors and enzymes in the body. It can act as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of gene expression related to inflammation and lipid metabolism. Additionally, it can modulate the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the biosynthesis of other eicosanoids.

Comparación Con Compuestos Similares

11-HEPE can be compared with other hydroxy derivatives of eicosapentaenoic acid, such as:

15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid: Another hydroxy derivative with different biological activities.

12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid: Known for its role in anti-inflammatory processes.

The uniqueness of this compound lies in its specific hydroxylation pattern, which confers distinct biological properties and potential therapeutic applications.

Actividad Biológica

11-HEPE (11-Hydroxyeicosapentaenoic acid) is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA), a polyunsaturated fatty acid known for its anti-inflammatory properties. This compound is part of a broader class of eicosanoids, which play significant roles in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Eicosanoids

Eicosanoids are bioactive lipids synthesized from arachidonic acid (AA) and other polyunsaturated fatty acids (PUFAs) through enzymatic and non-enzymatic pathways. They include prostaglandins, leukotrienes, and lipoxins, which can exhibit pro-inflammatory or anti-inflammatory effects depending on their structure and the context of their production. The balance between these opposing actions is crucial in maintaining homeostasis within the body.

Production of this compound

This compound is produced primarily through the non-enzymatic oxidation of EPA. It exists in two stereoisomeric forms: 11(S)-HEPE and 11(R)-HEPE, which may exhibit different biological activities. Although the biological activity of (±)this compound has not been extensively documented, its structural similarity to other eicosanoids suggests potential roles in modulating inflammatory responses .

Anti-inflammatory Properties

Research indicates that EPA-derived eicosanoids, including this compound, possess anti-inflammatory properties. For instance, studies have shown that certain EPA-derived eicosanoids correlate with reduced disease activity in conditions like psoriatic arthritis (PsA). Specifically, this compound levels were associated with lower Disease Activity Scores (DAS28) and Clinical Disease Activity Index (CDAI) scores in PsA patients, suggesting a protective role against joint inflammation .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Pro-inflammatory Pathways : Similar to other anti-inflammatory eicosanoids, this compound may inhibit the production of pro-inflammatory cytokines and mediators.

- Regulation of Immune Cell Function : Eicosanoids can influence the behavior of various immune cells, potentially modulating their activation and migration during inflammatory responses.

Case Studies and Research Findings

- Psoriatic Arthritis Study :

- Eicosanoid Profiling :

- Comparative Analysis :

Data Table: Eicosanoid Profiles in Inflammatory Conditions

| Eicosanoid | Source | Biological Activity | Association with Disease Activity |

|---|---|---|---|

| This compound | Derived from EPA | Anti-inflammatory | Correlates with lower DAS28 scores |

| PGE2 | Derived from AA | Pro-inflammatory | Correlates with higher disease activity |

| Resolvin D1 | Derived from DHA | Anti-inflammatory | Down-regulated in high disease activity |

| 12-HEPE | Derived from EPA | Anti-inflammatory | Associated with reduced inflammation |

Propiedades

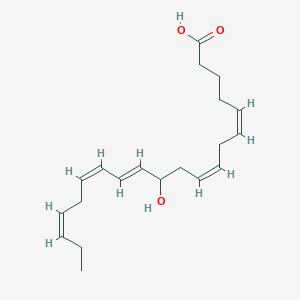

IUPAC Name |

(5Z,8Z,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-WSAGHCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 11-HEPE?

A1: this compound is primarily generated from the omega-3 fatty acid, EPA. This conversion is mediated by enzymes like lipoxygenases (LOX), particularly 12/15-LOX. [, ] While this compound is found naturally in limited amounts, dietary supplementation with EPA, commonly found in oily fish, can increase its production within the body.

Q2: How does this compound influence inflammation resolution?

A2: Research suggests that this compound, along with other specialized pro-resolving mediators (SPMs), plays a crucial role in actively resolving inflammation rather than merely inhibiting its initiation. [] While the precise mechanisms are still under investigation, some studies indicate that this compound may activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. [] These receptors regulate gene expression involved in inflammation, lipid metabolism, and cellular differentiation.

Q3: Does genetic background affect an individual's response to EPA supplementation in terms of this compound production?

A3: Yes, research indicates that individuals carrying the APOE4 genotype, a genetic risk factor for various inflammatory conditions, exhibit a greater increase in plasma this compound levels following high-dose EPA and DHA supplementation for 12 months. [] This suggests that genetic factors can influence the body's ability to generate bioactive metabolites like this compound from dietary omega-3 fatty acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.